2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide
Overview
Description
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the chloro and oxo groups. The final step involves the acylation of the isoxazole ring with the benzoxazole derivative under controlled conditions, often using reagents like acetic anhydride and catalysts such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of amides or ethers.
Scientific Research Applications
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of an isoxazole ring.
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(methyl)acetamide: Contains a methyl group instead of an isoxazole ring.
Uniqueness
What sets 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide apart is its combination of the benzoxazole and isoxazole rings, which may confer unique reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O4/c13-7-1-2-9-8(5-7)16(12(18)20-9)6-11(17)14-10-3-4-19-15-10/h1-5H,6H2,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBXBNNGOIMVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)NC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328735 | |
Record name | 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1,2-oxazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49825165 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
902254-95-9 | |
Record name | 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1,2-oxazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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